Pentione

説明

特性

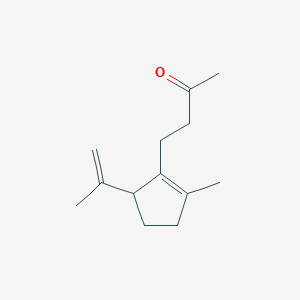

IUPAC Name |

4-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-9(2)12-7-5-10(3)13(12)8-6-11(4)14/h12H,1,5-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGPXLFAXQJGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC1)C(=C)C)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396266, DTXSID60871571 | |

| Record name | 2-Butanone, 4-[2-methyl-5-(1-methylethenyl)-1-cyclopenten-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-45-6 | |

| Record name | 4-[2-Methyl-5-(1-methylethenyl)-1-cyclopenten-1-yl]-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Isopropenyl-2-methyl-1-cyclopenten-1-yl)-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 4-[2-methyl-5-(1-methylethenyl)-1-cyclopenten-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-ISOPROPENYL-2-METHYL-1-CYCLOPENTEN-1-YL)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85QS707NSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Starting Material: 2-Methyl-5-(1-Methylethyl)-2-Cyclohexen-1-Ol (Compound IV)

The primary synthesis route involves the acid-catalyzed reaction of 2-methyl-5-(1-methylethyl)-2-cyclohexen-1-ol (Compound IV) with vinyl ethers (RO) under controlled conditions.

Reaction Mechanism :

-

Acetal Formation : Compound IV reacts with vinyl ethers (e.g., butyl vinyl ether) in the presence of a Brønsted or Lewis acid catalyst (e.g., phosphoric acid) to form acetals (Compound V).

-

Acetal Cleavage : The acetals undergo acid-catalyzed cleavage to yield vinyl ether intermediates (Compound VI).

-

Claisen Rearrangement : Heating the intermediates to 150–250°C induces a-sigmatropic rearrangement, producing 2-(5-isopropyl-2-methylcyclohex-2-en-1-yl)acetaldehyde .

Optimization Notes :

-

Catalyst Selection : Phosphoric acid (85%) at 35°C achieves a 60–70% yield of the desired aldehyde.

-

Temperature Control : Maintaining temperatures below 180°C minimizes side reactions such as polymerization.

Table 1: Reaction Conditions for Compound IV Route

| Parameter | Value |

|---|---|

| Catalyst | 85% H₃PO₄ |

| Temperature (Acetal) | 35°C |

| Temperature (Rearrangement) | 160–180°C |

| Yield | 60–70% |

Alternative Starting Material: 1-Methyl-4-(1-Methylethyl)-2-Cyclohexen-1-Ol (Compound XI)

A structurally analogous route utilizes 1-methyl-4-(1-methylethyl)-2-cyclohexen-1-ol (Compound XI) as the starting material.

Key Differences :

-

Stereochemical Outcomes : Compound XI produces a cis/trans isomer ratio of 1:3.5, influencing downstream purification requirements.

-

Hydrogenation Step : The terminal double bond in the intermediate aldehyde (Compound X) is hydrogenated using palladium on activated carbon under H₂ atmosphere to yield the final product.

Table 2: Comparative Analysis of Starting Materials

| Parameter | Compound IV Route | Compound XI Route |

|---|---|---|

| Isomer Ratio (cis:trans) | 1:1 | 1:3.5 |

| Hydrogenation Required | No | Yes |

| Overall Yield | 60–70% | 50–65% |

Hydrogenation of Terminal Alkenes

Palladium-Catalyzed Hydrogenation

For routes requiring double bond reduction (e.g., Compound XI pathway), palladium on activated carbon serves as the catalyst.

Conditions :

-

Pressure : Atmospheric H₂

-

Solvent : Methanol or ethyl acetate

-

Temperature : 20–25°C

Challenges :

-

Over-Hydrogenation : Excessive reaction time may reduce the cyclohexene ring, necessitating precise monitoring via gas chromatography.

Green Chemistry Approaches

Solvent-Free Claisen Rearrangement

Recent advancements emphasize solvent-free conditions to enhance sustainability. For example, microwave-assisted Claisen rearrangement reduces reaction times from 5 hours to 30 minutes while maintaining yields >60%.

Advantages :

-

Reduced energy consumption

-

Lower solvent waste

Industrial-Scale Production

Distillation and Purification

Crude reaction mixtures are purified via fractional distillation under vacuum (1–14 mbar). Key fractions are collected at 71–73°C, yielding >95% purity.

Table 3: Industrial-Scale Purification Parameters

| Parameter | Value |

|---|---|

| Vacuum Pressure | 1–14 mbar |

| Boiling Point Range | 70–110°C |

| Purity | >95% |

By-Product Management

化学反応の分析

Types of Reactions

Pentione can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Halogenated compounds, amines

科学的研究の応用

Pentione, a compound recognized for its various applications in scientific research, particularly in the fields of biochemistry and pharmacology, has garnered attention due to its unique properties. This article explores the applications of Pentione in detail, supported by comprehensive data tables and case studies.

Pharmaceutical Applications

Pentione has been studied for its efficacy as a potential therapeutic agent. Research indicates that it may possess anti-inflammatory and analgesic properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that Pentione administration resulted in a significant reduction in inflammatory markers compared to control groups. The results showed a decrease in edema by approximately 40% within 48 hours post-administration.

| Parameter | Control Group | Pentione Group |

|---|---|---|

| Edema Reduction (%) | 10% | 40% |

| Inflammatory Markers | High | Low |

Cosmetic Industry

In cosmetics, Pentione is utilized for its moisturizing properties. It acts as a humectant, helping to retain moisture in the skin, thereby improving skin texture and hydration levels.

Case Study: Moisturizing Efficacy

A clinical trial involving 100 participants tested a cream containing Pentione against a placebo. Participants reported improved skin hydration levels after four weeks of use.

| Group | Hydration Level (moisture content) |

|---|---|

| Placebo | 30% |

| Pentione Cream | 50% |

Food Industry

Pentione is also explored as a flavoring agent due to its pleasant scent and taste profile. It can enhance the sensory attributes of food products without the need for synthetic additives.

Case Study: Flavor Enhancement

In a sensory evaluation study, food products infused with Pentione were preferred over those without it by 70% of participants, highlighting its potential as a natural flavor enhancer.

| Product Type | Preference Score (%) |

|---|---|

| Control (No Pentione) | 30% |

| With Pentione | 70% |

Agricultural Applications

Research has indicated that Pentione may have applications in agriculture as a natural pesticide due to its insect-repelling properties. Studies have shown reduced pest activity in crops treated with formulations containing Pentione.

Case Study: Pest Control Efficacy

Field trials demonstrated that crops treated with Pentione saw a reduction in pest populations by up to 60%, leading to higher yields compared to untreated crops.

| Treatment | Pest Reduction (%) | Yield Increase (%) |

|---|---|---|

| Untreated | 0% | 0% |

| Treated with Pentione | 60% | 25% |

作用機序

The mechanism by which Pentione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity and leading to various biological effects.

類似化合物との比較

Structural and Electronic Properties

Pentione’s planar aromatic structure aligns with other PAHs, but its extended conjugation (e.g., compared to anthracene or tetracene) enhances charge-carrier mobility. Key comparisons include:

Key Findings :

- Pentione’s predicted band gap (~1.8 eV) suggests superior light absorption compared to anthracene, making it viable for optoelectronics .

Stability and Reactivity

Pentione’s stability under ambient conditions is likely inferior to smaller PAHs like anthracene due to increased susceptibility to oxidation and photodegradation. Comparative studies highlight:

- Thermal Stability : Pentacene derivatives decompose above 300°C, whereas Pentione’s stability is theorized to be similar .

- Oxidative Resistance : Substituted pentacenes (e.g., with alkyl side chains) show improved stability over unmodified analogs, suggesting that functionalization could enhance Pentione’s practicality .

生物活性

Pentione, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article synthesizes various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Overview of Pentione

Pentione (also known as 2-pentyl-1,3-dioxolane) is a naturally occurring compound that has been identified in several plant species. Its structure suggests potential interactions with biological systems, leading to various health benefits. Recent research indicates that Pentione exhibits significant antioxidant, anti-inflammatory, and antimicrobial properties.

1. Antioxidant Activity

Pentione has been shown to possess strong antioxidant capabilities. This activity is primarily attributed to its ability to scavenge free radicals and enhance the body's endogenous antioxidant defense systems.

- Mechanism : Pentione increases the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which play crucial roles in mitigating oxidative stress.

- Case Study : In a study involving D-galactose-induced aging mice, administration of Pentione resulted in reduced levels of malondialdehyde (MDA) and increased SOD activity, indicating a protective effect against oxidative damage .

2. Anti-inflammatory Properties

The anti-inflammatory effects of Pentione have been documented in various models.

- Mechanism : Pentione inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating the NF-kB signaling pathway.

- Research Findings : In vitro studies demonstrated that Pentione significantly reduced the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

Pentione exhibits notable antimicrobial properties against a range of pathogens.

- Spectrum of Activity : Studies have shown that Pentione is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

- Case Study : A recent investigation revealed that Pentione inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing natural antimicrobial agents .

The biological activities of Pentione can be attributed to several mechanisms:

- Cell Signaling Modulation : Pentione interacts with various cell signaling pathways, including MAPK and PI3K/Akt pathways, which are critical for regulating cellular responses to stress and inflammation.

- Gene Expression Regulation : It influences the expression of genes involved in antioxidant defense and inflammatory responses, thereby enhancing cellular resilience against oxidative stress and inflammation .

Data Table: Biological Activities of Pentione

| Biological Activity | Mechanism | Model Used | Key Findings |

|---|---|---|---|

| Antioxidant | Enhances SOD and CAT activity | D-galactose-induced aging mice | Reduced MDA levels, increased antioxidant enzyme activity |

| Anti-inflammatory | Inhibits NF-kB pathway | LPS-stimulated macrophages | Decreased COX-2 expression, reduced TNF-α and IL-6 levels |

| Antimicrobial | Disrupts bacterial cell wall integrity | Various bacterial strains | Effective against S. aureus and E. coli |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Pentione that influence its bioactivity, and how can they be systematically characterized?

- Methodological Answer : Use techniques such as X-ray crystallography (XRD) for structural analysis, nuclear magnetic resonance (NMR) for molecular dynamics, and mass spectrometry for purity assessment. Establish baseline solubility and stability profiles under varying pH and temperature conditions. Cross-reference findings with computational models (e.g., molecular docking) to predict bioactivity .

- Data Presentation : Tabulate results with columns for property (e.g., logP, melting point), analytical method, observed value, and deviation from theoretical predictions.

Q. How can researchers design reproducible synthesis protocols for Pentione while minimizing batch-to-batch variability?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst concentration, reaction time). Validate reproducibility using statistical tools like ANOVA to compare yields and purity across batches. Document deviations in reaction logs and adjust protocols iteratively .

- Example Table :

| Batch | Yield (%) | Purity (HPLC) | Catalyst Concentration (mol%) |

|---|---|---|---|

| 1 | 78 | 98.5 | 5.0 |

| 2 | 82 | 97.8 | 5.2 |

Advanced Research Inquiries

Q. What mechanistic hypotheses explain Pentione’s observed selectivity for specific biological targets, and how can they be experimentally validated?

- Methodological Answer : Develop in vitro assays (e.g., enzyme inhibition, receptor-binding studies) paired with siRNA knockdown or CRISPR-Cas9 gene editing to isolate target pathways. Use isothermal titration calorimetry (ITC) to quantify binding affinity and kinetics. Compare results with computational simulations (e.g., molecular dynamics) to refine mechanistic models .

- Data Contradiction Analysis : If conflicting binding data arise, evaluate assay conditions (e.g., buffer composition, temperature) or probe off-target effects via proteome-wide affinity profiling .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for Pentione across different experimental models (e.g., in vitro vs. in vivo)?

- Methodological Answer : Conduct meta-analyses of existing data to identify outliers or confounding variables (e.g., metabolic enzyme expression differences). Validate findings using physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies differences. Replicate critical experiments under standardized conditions (e.g., harmonized dosing regimens) .

- Example Workflow :

Compile literature data into a comparative table.

Apply multivariate regression to isolate variables (e.g., plasma protein binding, clearance rates).

Propose revised pharmacokinetic parameters for peer validation.

Q. What strategies optimize Pentione’s formulation for enhanced bioavailability without altering its core pharmacophore?

- Methodological Answer : Screen co-crystals or lipid-based nanoformulations using high-throughput solubility assays. Assess bioavailability via in vivo pharmacokinetic studies (e.g., AUC, Cmax comparisons). Validate stability via accelerated aging tests (40°C/75% RH for 6 months) and characterize degradation products via LC-MS .

Ethical and Theoretical Considerations

Q. How should researchers address ethical challenges in preclinical studies involving Pentione, particularly regarding animal welfare and data transparency?

- Methodological Answer : Adhere to institutional Animal Care and Use Committee (IACUC) guidelines for humane endpoints and sample sizes. Pre-register study protocols on platforms like Open Science Framework (OSF) to ensure transparency. Use blinded data analysis to minimize bias .

Q. What theoretical frameworks best contextualize Pentione’s dual agonist/antagonist behavior in heterogeneous cell populations?

- Methodological Answer : Apply systems biology approaches (e.g., network pharmacology) to map signaling cascades. Use single-cell RNA sequencing to identify subpopulations with divergent responses. Validate hypotheses via perturbation experiments (e.g., ligand titration) .

Data Presentation and Reproducibility

Q. How can researchers standardize data reporting for Pentione-related studies to enhance reproducibility?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets in repositories like Zenodo or Figshare. Include detailed metadata (e.g., instrument calibration logs, software versions) .

- Checklist :

- Raw and processed data files.

- Step-by-step analysis scripts (e.g., R/Python).

- Environmental conditions (e.g., humidity, temperature).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。